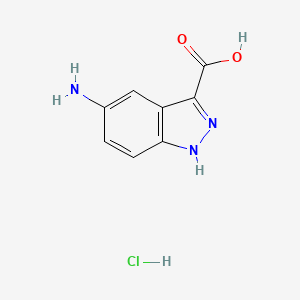

5-Amino-1H-indazole-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-Amino-1H-indazole-3-carboxylic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . For instance, the synthesis of 5-amino-1,2,4-triazoles and their derivatives, as well as the structural characterization of transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, are discussed .

Synthesis Analysis

The synthesis of related compounds involves 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of 5-amino-1,2,4-triazoles from hydrazonoyl hydrochlorides and carbodiimides . Additionally, acylation and cyclization reactions are used to synthesize 3-amino-triazole-5-carboxylic acid from aminoguanidine and oxalic acid, with factors such as material ratio, reaction temperature, and water consumption affecting the yield and purity .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . Single crystal X-ray diffraction is used to reveal structural details of transition metal complexes incorporating residues of 3-amino-1H-1,2,4-triazole-5-carboxylic acid .

Chemical Reactions Analysis

The reactivity of related compounds is highlighted by their ability to undergo further chemical transformations. For example, methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride can react with acetic anhydride to yield acetylated products, with the reaction proceeding fully regioselectively under certain conditions . The formation of 1,4,6,7-tetrahydro[1,2,3]triazolo[4,5-e][1,4]diazepine-5,8-diones from 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids indicates the potential for intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their spectroscopic, structural, and conformational characteristics. The susceptibility to acetylation and the regioselectivity of reactions are important chemical properties that can be compared across different compounds . The formation of supramolecular architectures through hydrogen bonding in transition metal complexes suggests potential applications in material science .

Scientific Research Applications

Pharmacological Significance

5-Amino-1H-indazole-3-carboxylic acid hydrochloride, a derivative of indazole, has been a focal point in pharmacological research due to its unique chemical structure that lends itself to the synthesis of various bioactive compounds. Indazole derivatives, including those related to this compound, have been extensively studied for their wide array of biological activities. These compounds have shown promising anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them significant in the development of new therapeutic agents. For instance, lonidamine, derived from indazole-3-carboxylic acid, has been recognized for its antineoplastic effects, acting through the inhibition of aerobic glycolysis in neoplastic cells without affecting nucleic acids or protein synthesis, thereby enhancing the cytotoxic effects of other chemotherapy agents like anthracyclines and cisplatin (Di Cosimo et al., 2003).

Role in Synthesis of Biologically Active Compounds

The structural versatility of this compound facilitates its utility in the synthesis of a plethora of biologically active compounds. Amino-1,2,4-triazoles, for example, serve as key intermediates in the production of pharmaceuticals and agrochemicals. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory effects, highlighting the synthetic utility of indazole derivatives in medicinal chemistry (Nazarov et al., 2021).

Therapeutic Applications and Patent Insights

The therapeutic applications of indazole derivatives have been reinforced by numerous patents filed over recent years, underscoring the pharmaceutical industry's interest in these compounds. These patents cover a range of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases, thus underlining the potential of this compound and its derivatives in contributing to novel therapeutic solutions (Denya et al., 2018).

Future Directions

Mechanism of Action

Target of Action

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a type of indazole derivative . Indazole derivatives have been found to interact with various targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular stress responses . Another potential target is the Sphingosine-1 phosphate receptor-1 (S1P1) , which is involved in maintaining endothelial barrier integrity .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . For instance, they can inhibit CHK1 and CHK2 kinases, potentially leading to cell cycle arrest and apoptosis . They can also activate or desensitize S1P1, influencing endothelial barrier integrity and lymphocyte circulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle and trigger apoptosis . The modulation of S1P1 can affect the sphingosine-1-phosphate signaling pathway, influencing endothelial barrier integrity and lymphocyte circulation .

Result of Action

The molecular and cellular effects of this compound are likely to be related to its mode of action. For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis . The modulation of S1P1 can influence endothelial barrier integrity and lymphocyte circulation . Some indazole derivatives have shown antitumor activity , suggesting potential therapeutic applications for this compound.

Biochemical Analysis

Biochemical Properties

5-Amino-1H-indazole-3-carboxylic acid hydrochloride plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their function and stability, which further influences biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes in gene expression can have downstream effects on cellular metabolism, impacting the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been shown to inhibit protein kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure . In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling pathways and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .

properties

IUPAC Name |

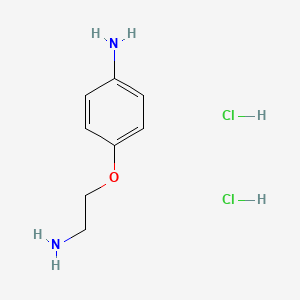

5-amino-1H-indazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,9H2,(H,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEUSLAIRVAUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)